molecular formula C8H7FN2 B1451719 2-[(3-Fluorophenyl)amino]acetonitrile CAS No. 64204-53-1

2-[(3-Fluorophenyl)amino]acetonitrile

Cat. No.: B1451719
CAS No.: 64204-53-1
M. Wt: 150.15 g/mol
InChI Key: NLPPSAQETQOCQD-UHFFFAOYSA-N
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Description

2-[(3-Fluorophenyl)amino]acetonitrile is a chemical compound with the molecular formula C8H7FN2 . It is used in various chemical reactions and has several applications in the field of chemistry .


Molecular Structure Analysis

The molecular structure of this compound consists of a fluorophenyl group attached to an acetonitrile group via an amino link . The presence of the fluorine atom and the nitrile group can significantly influence the chemical properties of the compound .

Scientific Research Applications

Spectroscopic Characterization and Molecular Docking

A fluorinated α-aminonitrile compound was synthesized and characterized using elemental, spectral, and X-ray crystallographic analyses. Theoretical calculations, including vibrational and NMR analyses, were performed to study the compound's molecular structure and reactivity. Additionally, the compound underwent molecular docking into the indoleamine 2,3-dioxygenase enzyme, suggesting its potential role in enzyme-related research or drug design (Brahmachari et al., 2015).

Enantioselective Sensing

A chiral fluorosensor, based on a 1,8-diacridylnaphthalene derivative, was prepared for the enantioselective sensing of various chiral carboxylic acids, including amino acids, aliphatic acids, and halogenated carboxylic acids. The sensor showed enantioselectivities up to 4.5, indicating its potential in stereochemical applications and the identification of chiral molecules (Mei & Wolf, 2004).

Fluorimetric Chemosensors for Ion Recognition

Novel fluorescent 4,5-diarylimidazolyl-phenylalanines were prepared and evaluated as fluorimetric chemosensors for ion recognition. These compounds demonstrated strong interaction with biologically and analytically important ions like Cu2+ and Fe3+ through donor atoms in the side chain. The photophysical and metal ion sensing properties suggest their suitability for incorporation into chemosensory peptidic frameworks (Esteves et al., 2016).

Green Synthesis and Characterization

A catalyst-free, green synthesis method was developed for novel 2-amino-4-aryl-3-(4-fluorophenyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one derivatives using ultrasonic conditions. The method offered several advantages, including safety, excellent yields, shorter reaction time, and simple workup procedures, indicating its potential for eco-friendly and efficient synthesis of complex organic molecules (Govindaraju et al., 2016).

Biochemical Analysis

Biochemical Properties

2-[(3-Fluorophenyl)amino]acetonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways in which these enzymes are involved .

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling proteins such as kinases and phosphatases, leading to changes in downstream signaling pathways. Additionally, it can influence the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can bind to specific sites on enzymes, leading to inhibition or activation of their activity. This binding can result in changes in the conformation of the enzyme, affecting its function. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term effects on cellular function have been studied in both in vitro and in vivo settings, showing that prolonged exposure can lead to changes in cell viability and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, toxic or adverse effects can occur, including cellular damage and organ toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism. These interactions can affect the metabolic flux and levels of metabolites in the cell. The compound can be metabolized into various byproducts, which can further interact with other metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound in different cellular compartments. For example, it can be transported into the cell via specific membrane transporters and then distributed to various organelles .

Subcellular Localization

This compound has specific subcellular localization patterns. It can be directed to certain compartments or organelles through targeting signals or post-translational modifications. This localization can affect its activity and function within the cell. For instance, it may accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism .

Properties

IUPAC Name

2-(3-fluoroanilino)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPPSAQETQOCQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.